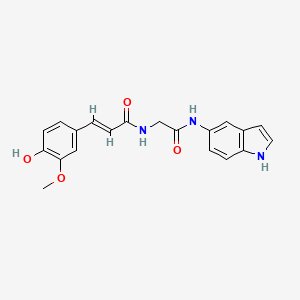
AChE/BChE-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AChE/BChE-IN-9 is a novel compound designed to inhibit both acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle activation and memory. Inhibiting these enzymes can help in treating conditions like Alzheimer’s disease, where acetylcholine levels are abnormally low .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AChE/BChE-IN-9 involves the combination of flurbiprofen and isoniazide. The reaction typically requires a solvent like dimethyl sulfoxide (DMSO) and a catalyst such as triethylamine. The reaction is carried out under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can improve yield and purity. The use of automated systems can also reduce the risk of human error and increase efficiency .
Análisis De Reacciones Químicas
Types of Reactions
AChE/BChE-IN-9 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Hydroxide ions in a basic medium.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different levels of activity and selectivity towards acetylcholinesterase and butyrylcholinesterase .
Aplicaciones Científicas De Investigación
AChE/BChE-IN-9 has several scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of acetylcholinesterase and butyrylcholinesterase in biological systems.
Medicine: Potential therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: Can be used in the development of new drugs and diagnostic tools
Mecanismo De Acción
AChE/BChE-IN-9 inhibits acetylcholinesterase and butyrylcholinesterase by binding to their active sites. This prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The compound exhibits a mixed mode of inhibition, meaning it can bind to both the enzyme and the enzyme-substrate complex .
Comparación Con Compuestos Similares
Similar Compounds
Donepezil: A selective acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase and is used for treating dementia.
Galantamine: Another acetylcholinesterase inhibitor that also modulates nicotinic receptors.
Uniqueness
AChE/BChE-IN-9 is unique in its balanced inhibition of both acetylcholinesterase and butyrylcholinesterase, making it potentially more effective in treating conditions where both enzymes are involved. Its mixed mode of inhibition also provides a broader range of therapeutic effects compared to other inhibitors .
Propiedades
Fórmula molecular |
C20H19N3O4 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]prop-2-enamide |
InChI |
InChI=1S/C20H19N3O4/c1-27-18-10-13(2-6-17(18)24)3-7-19(25)22-12-20(26)23-15-4-5-16-14(11-15)8-9-21-16/h2-11,21,24H,12H2,1H3,(H,22,25)(H,23,26)/b7-3+ |
Clave InChI |
XVKHPTDTSZLRHX-XVNBXDOJSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/C(=O)NCC(=O)NC2=CC3=C(C=C2)NC=C3)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC(=O)NCC(=O)NC2=CC3=C(C=C2)NC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12398016.png)
![[(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12398017.png)
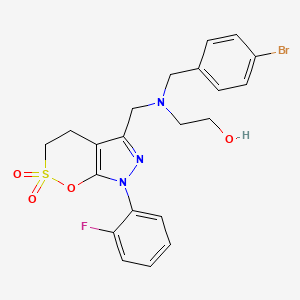

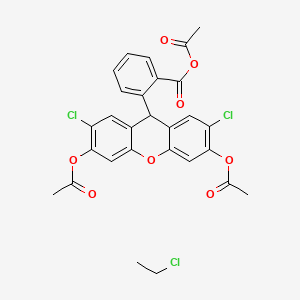

![[(2R,4S,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12398049.png)
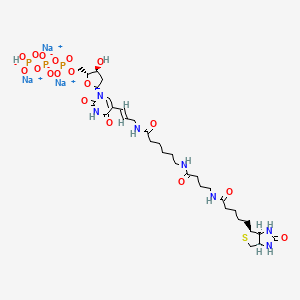
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(3-methylbutoxy)-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12398052.png)
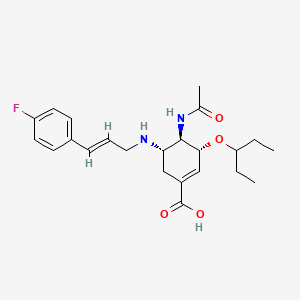

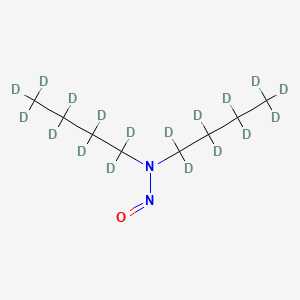
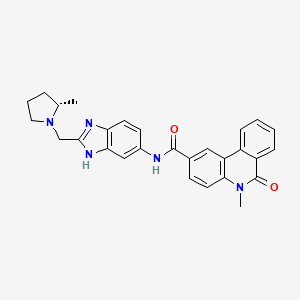
![5-[6-methyl-5-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12398095.png)
